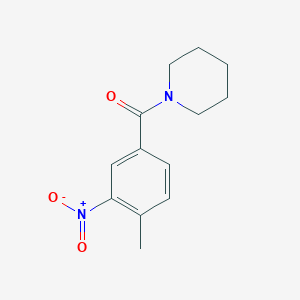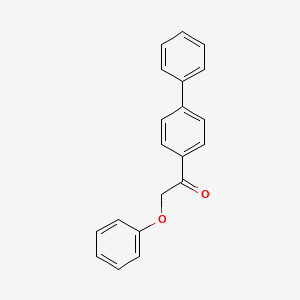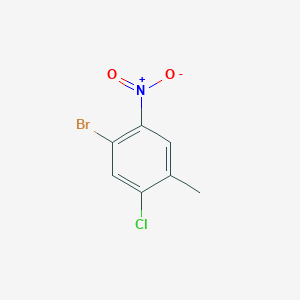
2-(Trimethylsilyloxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyloxy)anisole, also known as TMSA, is a synthetic organic compound with a unique structure and properties. It is a silyl ether derivative of anisole and is used in a variety of applications such as pharmaceuticals, agrochemicals, and biocatalysis. TMSA is also used as a reagent in organic synthesis due to its ability to form stable silyl ethers with a wide range of organic compounds.
Scientific Research Applications
2-(Trimethylsilyloxy)anisole is used in a variety of scientific research applications, such as the synthesis of silyl ethers for drug delivery systems, the synthesis of agrochemicals, and biocatalysis. This compound has also been used in the synthesis of novel compounds for drug discovery and development. Additionally, this compound has been used in the synthesis of fluorescent probes for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyloxy)anisole is based on its ability to form stable silyl ethers with a wide range of organic compounds. This reaction is typically performed in the presence of a base, such as potassium carbonate, and the silyl ether product is isolated by aqueous acidification.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some potential as an anti-inflammatory agent, as well as a potential agent for the treatment of cancer. Additionally, this compound has been shown to have some potential as an antioxidant and anti-microbial agent.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Trimethylsilyloxy)anisole in laboratory experiments include its low cost, ease of synthesis, and its ability to form stable silyl ethers with a wide range of organic compounds. Additionally, this compound is non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in some applications.
Future Directions
The potential future directions for 2-(Trimethylsilyloxy)anisole include the development of novel compounds for drug discovery and development, the use of this compound as a reagent for organic synthesis, and the use of this compound as a fluorescent probe for imaging and sensing applications. Additionally, this compound could be used in the development of new agrochemicals, biocatalysts, and drug delivery systems. Furthermore, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Synthesis Methods
2-(Trimethylsilyloxy)anisole can be synthesized by reacting anisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction is typically performed in a polar solvent such as dimethylformamide, and the silyl ether product is isolated by aqueous acidification. Other methods for the synthesis of this compound include the reaction of anisole with trimethylsilyl bromide or triethylsilyl chloride.
properties
IUPAC Name |
(2-methoxyphenoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2Si/c1-11-9-7-5-6-8-10(9)12-13(2,3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSIKNZBGJLXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334895 |
Source


|
| Record name | Guaicol-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6689-37-8 |
Source


|
| Record name | Guaicol-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

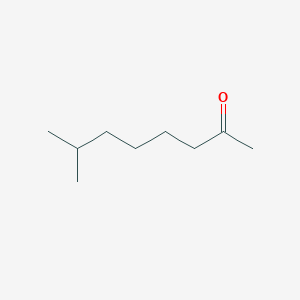
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
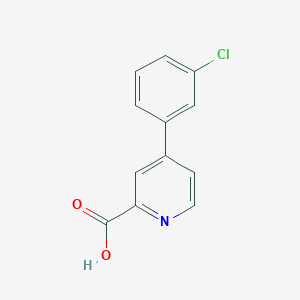
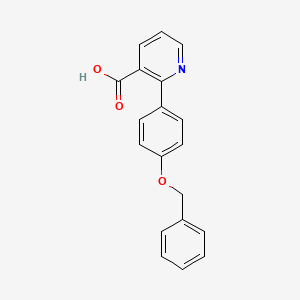




![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
